molecular formula C26H21FO4 B3941201 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B3941201
M. Wt: 416.4 g/mol
InChI Key: PNQCECPMOZENOO-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₆H₂₁FO₄
Molecular Weight: 416.4 g/mol
Structural Features:

  • Core: Chromen-2-one (coumarin derivative).
  • Substituents:
    • Benzyl group at position 2.
    • 4-Fluorophenyl-2-oxoethoxy moiety at position 3.
    • Methyl groups at positions 4 and 5.

Properties

IUPAC Name

3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FO4/c1-16-12-23(30-15-22(28)19-8-10-20(27)11-9-19)25-17(2)21(26(29)31-24(25)13-16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQCECPMOZENOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common method involves the condensation of appropriate benzyl and fluorophenyl precursors with chromen-2-one under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Notable Properties/Activities
Target Compound C₂₆H₂₁FO₄ - 5: 4-Fluorophenyl-2-oxoethoxy 416.4 Potential enzyme inhibition
3-Benzyl-5-[2-(4-Methoxyphenyl)-2-Oxoethoxy]-4,7-Dimethyl-2H-Chromen-2-One () C₂₇H₂₄O₅ - 5: 4-Methoxyphenyl-2-oxoethoxy 428.5 Enhanced solubility (methoxy group)
3-Benzyl-5-[(4-Methoxybenzyl)Oxy]-4,7-Dimethyl-2H-Chromen-2-One () C₂₆H₂₄O₄ - 5: 4-Methoxybenzyloxy 400.5 Altered binding affinity
7-[2-(4-Fluorophenyl)-2-Oxoethoxy]-4,8-Dimethyl-2H-Chromen-2-One () C₁₉H₁₅FO₄ - 7: 4-Fluorophenyl-2-oxoethoxy 346.3 Anti-inflammatory/anticancer activity
3-Ethyl-4,8-Dimethyl-7-(2-Oxo-2-Phenylethoxy)-2H-Chromen-2-One () C₂₁H₂₀O₄ - 7: Phenylethoxy; 3: Ethyl 336.4 Antimicrobial potential

Key Observations

Substituent Effects: Fluorine vs. In contrast, methoxy groups (e.g., ) are electron-donating, improving solubility but possibly reducing binding specificity . Positional Isomerism: The target compound’s 5-substituted ethoxy group differs from the 7-substituted analog in . Positional changes can drastically alter biological activity due to steric effects or binding site compatibility .

Biological Activity Trends :

  • Fluorinated derivatives (e.g., target compound, ) show promise in anticancer and anti-inflammatory applications, likely due to enhanced metabolic stability and target affinity .
  • Ethyl or benzyl substitutions at position 3 () correlate with antimicrobial activity, suggesting that alkyl/aryl groups modulate membrane permeability .

Synthetic and Analytical Considerations :

  • Crystallographic validation (e.g., SHELXL, ) is critical for confirming substituent positions and molecular conformations .
  • Stability studies indicate that methoxy-substituted derivatives () may exhibit higher chemical stability under physiological conditions compared to fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

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